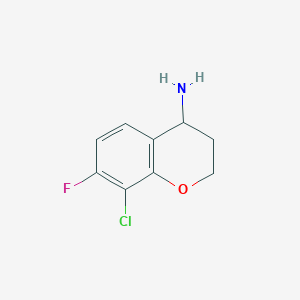
8-Chloro-7-fluorochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlor-7-fluorchroman-4-amin ist eine chemische Verbindung mit der Summenformel C9H9ClFNO. Es ist ein Derivat von Chroman, einer bicyclischen organischen Verbindung, und enthält sowohl Chlor- als auch Fluoratome, die zu seinen einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Chlor-7-fluorchroman-4-amin beinhaltet typischerweise die nukleophile aromatische Substitutionsreaktion. Ein übliches Verfahren umfasst die Reaktion von 7-Fluor-4-chromanon mit einem Chlorierungsmittel wie Thionylchlorid, um das Chloratom an der 8. Position einzuführen. Dies wird gefolgt von der Reduktion der Ketongruppe zu einem Amin unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 8-Chlor-7-fluorchroman-4-amin kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Der Prozess umfasst typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, sowie die Verwendung von Durchflussreaktoren, um die Effizienz und Skalierbarkeit zu verbessern. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Chlor-7-fluorchroman-4-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) zu Nitroso- oder Nitroderivaten oxidiert werden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie LiAlH4 oder NaBH4 zu sekundären oder tertiären Aminen reduziert werden.
Substitution: Die Chlor- und Fluoratome können durch nukleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4, H2O2, saure oder basische Bedingungen.
Reduktion: LiAlH4, NaBH4, wasserfreie Bedingungen.
Substitution: NaOCH3, KOtBu, polare aprotische Lösungsmittel wie Dimethylsulfoxid (DMSO).
Hauptprodukte gebildet
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Sekundäre oder tertiäre Amine.
Substitution: Verschiedene substituierte Chromanderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
8-Chlor-7-fluorchroman-4-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutika erforscht, da es mit biologischen Zielstrukturen interagieren kann.
Industrie: Verwendung bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 8-Chlor-7-fluorchroman-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so krebshemmende Eigenschaften zeigen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 8-Chloro-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Chlor-6-fluorchroman-4-amin: Ähnliche Struktur, aber mit dem Fluoratom an der 6. Position.
7-Chlor-8-fluorchroman-4-amin: Ähnliche Struktur, aber mit vertauschten Chlor- und Fluoratomen.
8-Fluorchroman-4-amin: Fehlt das Chloratom.
Einzigartigkeit
8-Chlor-7-fluorchroman-4-amin ist aufgrund der spezifischen Positionierung der Chlor- und Fluoratome einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese einzigartige Anordnung ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, die mit anderen ähnlichen Verbindungen möglicherweise nicht möglich sind .
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |
InChI-Schlüssel |
VOFLMGPYHIBKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)
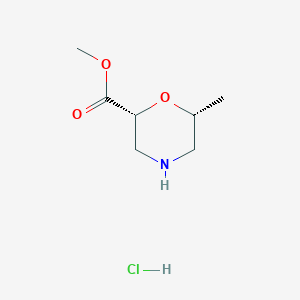
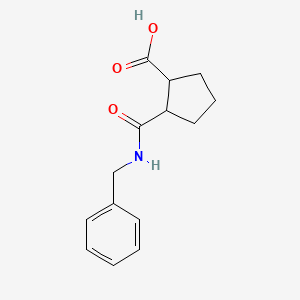

![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
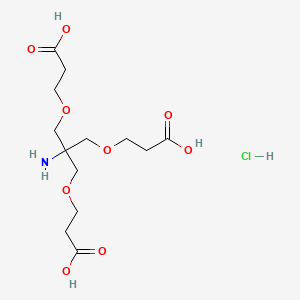
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)


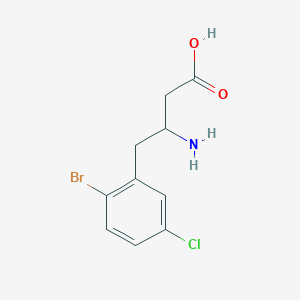
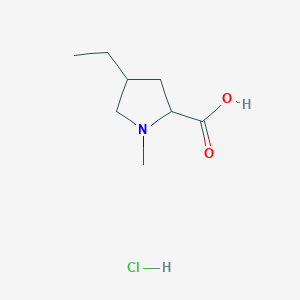
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

